(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone

Catalog No.
S14527851
CAS No.
62492-60-8
M.F
C13H10ClNO2
M. Wt
247.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanon...

CAS Number

62492-60-8

Product Name

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone

IUPAC Name

(2-amino-5-chloro-4-hydroxyphenyl)-phenylmethanone

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

InChI

InChI=1S/C13H10ClNO2/c14-10-6-9(11(15)7-12(10)16)13(17)8-4-2-1-3-5-8/h1-7,16H,15H2

InChI Key

OXJVPBQRZCPFMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)O)Cl

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone, also known as 2-Amino-5-chloro-4-hydroxybenzophenone, is an organic compound with the molecular formula C13H10ClNOC_{13}H_{10}ClNO and a molecular weight of approximately 231.68 g/mol. This compound features a benzophenone structure, characterized by the presence of a phenolic hydroxyl group, an amino group at the para position, and a chlorine atom at the ortho position relative to the amino group. It appears as a yellow crystalline powder and has a melting point range of 96-98 °C .

Typical for aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The amino and hydroxyl groups can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Nucleophilic Reactions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes and ketones to form imines or related products.

The compound is also noted for its use in heterocyclic syntheses, particularly involving reactions with dimethyl acetylenedicarboxylate .

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone has been studied for its biological properties. It is known to be a metabolite of diazepam, exhibiting weaker anticonvulsant effects compared to its parent compound . Additionally, it has shown potential as an inhibitor of various cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are important in drug metabolism . Its interaction with these enzymes suggests a role in pharmacokinetics that could influence the efficacy and safety profiles of co-administered drugs.

Several methods have been reported for synthesizing (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone:

  • From 5-Chloro-3-phenylanthranilic Acid: This involves converting anthranilic acid derivatives into the desired benzophenone structure through steps that include chlorination and amination.
  • Reactions with Dimethyl Acetylenedicarboxylate: This method utilizes heterocyclic syntheses to produce functionalized derivatives of benzophenone .
  • Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate phenolic and carbonyl precursors.

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone finds applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis and development due to its biological activity.
  • Organic Synthesis: Used in the preparation of more complex organic molecules and materials.
  • Research: Utilized in studies related to enzyme inhibition and drug metabolism.

The compound has been subjected to interaction studies focusing on its ability to inhibit cytochrome P450 enzymes. These studies indicate that it may affect the metabolism of other drugs by competing for enzyme binding sites or altering enzyme activity, which is crucial for understanding drug-drug interactions in therapeutic settings .

Several compounds share structural similarities with (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(2-Aminophenyl)(4-chlorophenyl)methanone2894-51-10.98
1-(2-Amino-5-chlorophenyl)ethanone1685-19-40.96
(4-Chlorophenyl)(1H-pyrrol-3-yl)methanone62128-38-50.84
1-(3-Amino-4-chlorophenyl)ethan-1-one79406-57-80.86

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

247.0400063 g/mol

Monoisotopic Mass

247.0400063 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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